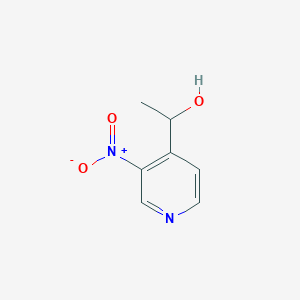

![molecular formula C8H7ClN2 B066120 4-氯-6-甲基-1H-吡咯并[2,3-b]吡啶 CAS No. 171879-99-5](/img/structure/B66120.png)

4-氯-6-甲基-1H-吡咯并[2,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

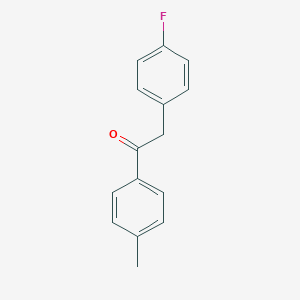

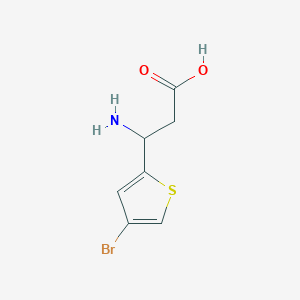

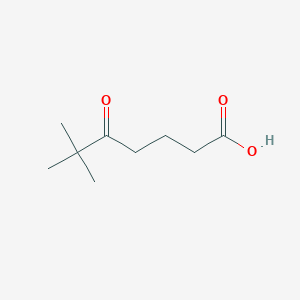

4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a five-membered ring system. It is a colorless liquid that is used in the synthesis of various pharmaceuticals and other compounds. The synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine involves the reaction of 4-chloro-6-methylpyridine with acrylonitrile in the presence of a base catalyst. The reaction yields the desired product in high yields.

科学研究应用

杂环化合物的合成

“4-氯-6-甲基-1H-吡咯并[2,3-b]吡啶”是合成各种杂环化合物的关键中间体。 这些化合物在药物化学中至关重要,因为它们在结构上与腺嘌呤和鸟嘌呤等嘌呤碱基相似 . 在不同位置修饰取代基的能力使我们能够创建具有潜在治疗应用的多种分子。

生物医学应用

吡咯并吡啶衍生物的生物医学应用非常广泛。 由于它们能够调节血糖水平,因此人们一直在探索它们在治疗糖尿病、高脂血症和心血管疾病等疾病方面的潜在应用 . 这使得它们成为开发针对代谢紊乱的新药物的宝贵工具。

抗癌研究

吡咯并吡啶衍生物,包括“4-氯-6-甲基-1H-吡咯并[2,3-b]吡啶”,在抗癌研究中显示出希望。 研究评估了它们对细胞迁移和侵袭的影响,尤其是在乳腺癌细胞系中 . 这表明它在开发抑制癌症进展的治疗方法方面具有潜在的应用价值。

电子结构分析

使用高分辨率 X 射线衍射数据研究了“4-氯-6-甲基-1H-吡咯并[2,3-b]吡啶”的电子结构。 了解这类化合物的电荷密度分布和拓扑特征对于设计具有所需电子特性的分子至关重要 . 这对材料科学和药物设计具有重要意义。

未来方向

Pyrrolopyridines, including “4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine”, have potential for further exploration due to their structural similarity to purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

作用机制

Target of Action

Compounds with similar structures have been found to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.

Mode of Action

It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions . These interactions could potentially influence its binding to target proteins.

Biochemical Pathways

Based on its potential glucose-lowering effects , it may impact pathways related to glucose metabolism.

Result of Action

Compounds with similar structures have been found to reduce blood glucose levels , suggesting potential antihyperglycemic effects.

Action Environment

It’s known that the compound is a solid under normal conditions , which could influence its stability and solubility.

生化分析

Biochemical Properties

4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine has been found to interact with various enzymes and proteins. For instance, it has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions is likely covalent, as suggested by the presence of relatively large electron densities and highly negative Laplacian values .

Cellular Effects

In cellular contexts, 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine has been shown to influence cell function. For example, it has been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine involves binding interactions with biomolecules and changes in gene expression. For instance, it has been suggested that the NH moiety at the C4-position is critical for JAK inhibition .

Temporal Effects in Laboratory Settings

It has been observed that this compound significantly reduced the migration and invasion abilities of 4T1 cells after 24 hours of treatment .

属性

IUPAC Name |

4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYXZCLJFKCACT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646902 |

Source

|

| Record name | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171879-99-5 |

Source

|

| Record name | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)